molecular formula C11H13FO2 B2681697 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid CAS No. 791017-12-4

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B2681697
CAS No.: 791017-12-4
M. Wt: 196.221
InChI Key: HRNNRRFJUGQSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H13FO2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a fluorine atom, two methyl groups, and a phenyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid typically involves the fluoridation of 2,2-dimethyl-3-phenylpropanoic acid. The reaction conditions for fluoridation include the use of sulfur tetrafluoride (SF4) as the fluorinating agent. The optimized conditions involve a reaction time of 3 hours at a temperature of 80°C, with a molar ratio of 1:6 for 2,2-dimethyl-3-phenylpropanoic acid to SF4 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 3-Fluoro-2,2-dimethyl-3-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenylpropanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

    3,3,3-Trifluoro-2,2-dimethylpropanoic acid: Contains three fluorine atoms, leading to increased electronegativity and different chemical behavior.

Uniqueness

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is unique due to the presence of a single fluorine atom, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

3-fluoro-2,2-dimethyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNNRRFJUGQSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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